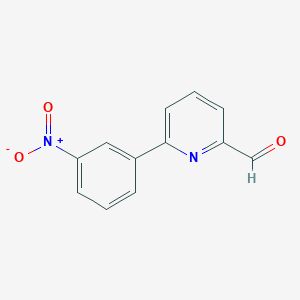

6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde

Description

The exact mass of the compound 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(3-nitrophenyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-10-4-2-6-12(13-10)9-3-1-5-11(7-9)14(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBRRQOWKWXTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477064 | |

| Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52583-70-7 | |

| Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde

Executive Summary

The synthesis of 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde represents a critical entry point for generating terpyridine-like ligands, Schiff base coordinators, and metallo-supramolecular polymers. The presence of the electron-withdrawing nitro group (

This technical guide outlines two distinct pathways:

-

Pathway A (Convergent/Modern): Direct Suzuki-Miyaura coupling of 6-bromo-2-pyridinecarboxaldehyde. This is the preferred high-yield route for small-to-medium scale.

-

Pathway B (Linear/Robust): Coupling of 2-bromo-6-methylpyridine followed by Riley Oxidation (

). This is the legacy route, useful when the aldehyde precursor is unavailable or cost-prohibitive.

Retrosynthetic Analysis

The target molecule can be disconnected at the biaryl bond (C-C coupling) or the aldehyde functionality (functional group interconversion).

Graphviz Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the Convergent (A) and Linear (B) pathways.

Pathway A: Direct Suzuki-Miyaura Coupling (Recommended)

This pathway is chemically superior due to its atom economy and reduced step count. Modern palladium catalysts allow for the coupling of halopyridines containing sensitive aldehyde groups without protection, provided the base strength is modulated.

Mechanistic Insight

The reaction proceeds via the catalytic cycle:

-

Oxidative Addition:

inserts into the C-Br bond of the pyridine. -

Transmetallation: The boronic acid (activated by base) transfers the nitrophenyl group to the Pd center.

-

Reductive Elimination: The biaryl bond forms, regenerating

.

Critical Control Point: The aldehyde is susceptible to nucleophilic attack by strong bases (e.g., hydroxide), leading to Cannizzaro reactions. We utilize Sodium Carbonate (

Detailed Protocol

Reagents & Materials:

-

6-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)

-

3-Nitrophenylboronic acid (1.1 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous solution) -

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Methodology:

-

Degassing (Crucial): In a Schlenk flask, combine the solvent (Dioxane) and aqueous base. Sparge with Argon or Nitrogen for 20 minutes. Oxygen is the enemy of the Pd catalyst and promotes homocoupling.

-

Charge: Add 6-bromo-2-pyridinecarboxaldehyde (1.86 g, 10 mmol) and 3-nitrophenylboronic acid (1.84 g, 11 mmol).

-

Catalyst Addition: Add

(578 mg, 0.5 mmol) under a positive pressure of inert gas. -

Reaction: Heat the mixture to 85°C for 12-16 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The aldehyde spot is distinctively polar and UV-active.

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Validation Criteria:

-

Appearance: Light yellow to off-white solid.

-

1H NMR (CDCl3): Look for the aldehyde singlet at

ppm and the specific pattern of the 3-nitrophenyl protons (singlet, doublet, triplet, doublet).

Pathway B: The Riley Oxidation Route (Alternative)

Use this pathway if the 6-bromo-2-pyridinecarboxaldehyde starting material is unavailable or if the aldehyde proves unstable under specific coupling conditions available in your lab.

Workflow Visualization

Figure 2: Two-step linear synthesis via methyl oxidation.

Detailed Protocol

Step 1: Synthesis of 2-Methyl-6-(3-nitrophenyl)pyridine

-

Follow the Suzuki protocol from Pathway A, substituting 6-bromo-2-pyridinecarboxaldehyde with 2-bromo-6-methylpyridine .

-

Yields are typically higher (85-95%) as the methyl group is inert to the coupling conditions.

Step 2: Selenium Dioxide Oxidation

-

Caution: Selenium dioxide (

) is highly toxic and foul-smelling. Work in a well-ventilated fume hood. -

Mechanism: Ene reaction followed by [2,3]-sigmatropic rearrangement.

-

Dissolution: Dissolve the methyl-pyridine intermediate (10 mmol) in 1,4-Dioxane (40 mL).

-

Oxidation: Add pulverized

(1.2 equiv, 12 mmol). -

Reflux: Heat to reflux (101°C) for 4-6 hours. The reaction mixture will turn black as metallic Selenium precipitates.

-

Filtration: Filter the hot solution through a pad of Celite to remove the black Selenium solid. Wash the pad with hot dioxane.

-

Isolation: Concentrate the filtrate. The residue often contains traces of selenium; recrystallization from Ethanol/Water is recommended over column chromatography to remove red selenium traces.

Analytical Data & Validation

To ensure the integrity of the synthesized product, compare your results against these standard parameters.

| Parameter | Specification | Notes |

| Physical State | Pale yellow solid | Darkening indicates oxidation or Se contamination. |

| Melting Point | 162 - 166 °C | Sharp range indicates high purity. |

| IR Spectroscopy | ~1705 cm⁻¹ (C=O) | Strong carbonyl stretch. |

| 1H NMR | Diagnostic peak. | |

| Mass Spec | m/z 228.05 [M]+ |

Safety & Handling

-

Nitro Compounds: The 3-nitrophenyl moiety introduces a risk of energetic decomposition at high temperatures. Do not distill the final product at atmospheric pressure.

-

Selenium Dioxide: If using Pathway B, treat all selenium waste as hazardous. Reduce residual SeO2 with sodium thiosulfate before disposal.

-

Aldehyde Stability: Store the final product under inert gas (Argon) at 2-8°C. Aldehydes oxidize to carboxylic acids (picolinic acid derivative) upon prolonged exposure to air.

References

-

Suzuki Coupling of 6-Halopyridines

- Reaction Methodology: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

-

Source:

-

Riley Oxidation (Methyl to Aldehyde)

-

Compound Data & Commercial Availability

-

Physical Properties: 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS 52583-70-7).[2]

-

Source: (Note: Reference for physical data verification).

-

-

Synthesis of 6-Aryl-picolinaldehydes

- General Procedure: Constable, E. C., et al. (2005). 4'-Chloro-2,2':6',2''-terpyridine: a key intermediate in terpyridine chemistry. Dalton Transactions, (20), 3253-3254. (Demonstrates the stability of the aldehyde/pyridine motif during coupling).

-

Source:

Sources

6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde CAS number 52583-70-7

Topic: 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS 52583-70-7) Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers

A Versatile Heterobiaryl Scaffold for Ligand Design and Medicinal Chemistry

Executive Summary

6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS 52583-70-7) is a critical heterocyclic building block characterized by a 2,6-disubstituted pyridine core. Its structural utility lies in the orthogonality of its functional groups: an electrophilic aldehyde at the C2 position and an electron-withdrawing nitroaryl moiety at the C6 position. This "push-pull" electronic architecture makes it an ideal precursor for Schiff base pincer ligands (used in transition metal catalysis) and a "privileged structure" in Fragment-Based Drug Discovery (FBDD) , particularly for kinase inhibitors and antimicrobial agents.

Chemical Identity & Physical Properties

| Property | Specification |

| CAS Number | 52583-70-7 |

| IUPAC Name | 6-(3-Nitrophenyl)pyridine-2-carbaldehyde |

| Molecular Formula | C₁₂H₈N₂O₃ |

| Molecular Weight | 228.20 g/mol |

| Appearance | Light yellow to orange crystalline powder |

| Melting Point | 162–166 °C |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C. Air-sensitive (aldehyde oxidation). |

Synthetic Methodology: The Suzuki-Miyaura Protocol

While historical routes involve the oxidation of 6-(3-nitrophenyl)-2-methylpyridine using selenium dioxide (SeO₂), this method often suffers from over-oxidation to the carboxylic acid and difficult purification.

The modern gold standard for synthesizing CAS 52583-70-7 is the Suzuki-Miyaura Cross-Coupling of 6-bromopicolinaldehyde with 3-nitrophenylboronic acid. This route offers higher chemoselectivity and milder conditions.

Reaction Mechanism & Workflow

The synthesis relies on the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid.[1] The electron-deficient nature of the pyridine ring facilitates the oxidative addition step, while the nitro group on the boronic acid remains stable under standard basic coupling conditions.

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of CAS 52583-70-7.

Detailed Experimental Protocol

Note: This protocol is designed for a 1.0 mmol scale. Scale-up requires re-evaluation of exotherms.

-

Preparation: In a flame-dried Schlenk flask, combine 6-bromo-2-pyridinecarboxaldehyde (186 mg, 1.0 mmol) and 3-nitrophenylboronic acid (183 mg, 1.1 mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) under a counter-flow of nitrogen.

-

Solvent System: Add degassed 1,2-Dimethoxyethane (DME) (12 mL) and 2M Na₂CO₃ (aq) (4 mL). Why? The biphasic system ensures solubility of the inorganic base while the organic solvent dissolves the reactants.

-

Reaction: Heat the mixture to 85°C under nitrogen for 16 hours. Monitor by TLC (30% EtOAc in Hexanes). The aldehyde spot is UV active and reacts with 2,4-DNP stain (orange precipitate).

-

Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Dichloromethane (3 x 20 mL). Dry combined organics over MgSO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 10% → 40% EtOAc in Hexanes).

Reactivity Profile & Applications

Ligand Design (Coordination Chemistry)

The aldehyde functionality at C2 is the pivot point for synthesizing tridentate ligands (N^N^N or N^N^O donors). Condensation with amines or hydrazines yields Schiff bases that coordinate with transition metals (Ru, Ir, Pt) for catalysis or luminescent sensing.

-

Terpyridine Analogs: Reaction with 2-hydrazinopyridine yields a structure mimicking terpyridine, creating a strong chelate pocket for metal ions.

-

Electronic Tuning: The 3-nitro group acts as an electron-withdrawing anchor, lowering the LUMO energy of the resulting metal complex, which is crucial for tuning redox potentials in photocatalysis.

Medicinal Chemistry (Fragment-Based Design)

This molecule serves as a scaffold for "privileged structures" in drug discovery.

-

Kinase Inhibition: The nitro group is frequently reduced to an aniline (using Fe/NH₄Cl or H₂/Pd-C). The resulting amine can be derivatized into ureas or amides, motifs commonly found in Type II kinase inhibitors (e.g., Sorafenib analogs).

-

Antimicrobial Agents: Pyridine-hydrazone derivatives synthesized from this aldehyde have shown broad-spectrum activity against S. aureus and E. coli by disrupting bacterial cell walls.

Figure 2: Divergent synthetic pathways for ligand synthesis and drug discovery.

Handling & Safety Protocols

-

Oxidation Risk: Aldehydes are prone to autoxidation to carboxylic acids. Store under argon. If the solid turns white/crusty, check for acid formation via ¹H NMR (COOH proton > 12 ppm).

-

Nitro Group Hazards: While stable on this scaffold, nitro compounds can be energetic. Avoid heating dry crude material above 100°C during processing.

-

Toxicology: Treat as a potential irritant and mutagen. Use standard PPE (nitrile gloves, goggles, fume hood).

References

-

Santa Cruz Biotechnology (SCBT). 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde Product Data. Retrieved from

-

CalPacLab. Chemical Specifications for CAS 52583-70-7. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3] Chemical Reviews. (Foundational methodology for the synthesis protocol).

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. (Context for biological applications). Retrieved from

-

BenchChem. Application Notes for Suzuki Coupling Reactions Using 2-Bromo-6-substituted pyridines. Retrieved from

Sources

structure elucidation of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde

Analytical Architecture: Comprehensive Structure Elucidation of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde

Executive Summary & Strategic Context

Target Molecule: 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde Molecular Formula: C₁₂H₈N₂O₃ Molecular Weight: 228.20 g/mol [1][2]

This guide details the structural elucidation and synthesis validation of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde , a critical biaryl scaffold used in coordination chemistry (as a tridentate ligand precursor) and medicinal chemistry (as a pharmacophore intermediate).

The structural integrity of this molecule hinges on two distinct domains: the electron-deficient pyridine ring and the meta-substituted nitroaromatic system. Correct elucidation requires differentiating this specific isomer from its 4-nitro or 2-nitro analogues, a challenge addressed here through high-resolution NMR coupling analysis and specific IR signatures.

Synthesis Strategy: The Origin of Structure

To validate the structure, one must first understand the bond formation logic. The most robust route to this biaryl system is the Suzuki-Miyaura Cross-Coupling , utilizing the high chemoselectivity of palladium catalysis to couple an aryl boronic acid with a halopyridine.

Reaction Logic:

-

Electrophile: 6-bromo-2-pyridinecarboxaldehyde. The bromine at the 6-position is activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen and the para-aldehyde group.

-

Nucleophile: 3-Nitrophenylboronic acid.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: K₂CO₃ (aqueous) to activate the boronic acid to the boronate species.

Figure 1: Synthesis Workflow & Mechanism

Caption: Suzuki-Miyaura coupling pathway highlighting the catalytic cycle stages leading to the biaryl product.

Spectroscopic Characterization & Logic

The elucidation process relies on a "Triangulation Method," cross-referencing Mass Spectrometry (molecular weight), Infrared Spectroscopy (functional groups), and NMR (connectivity).

Figure 2: Structural Elucidation Logic Flow

Caption: Analytical workflow demonstrating the convergence of spectral data to confirm molecular identity.

A. Infrared Spectroscopy (FT-IR)

IR provides the first "fingerprint" of the functional groups. The absence of a broad O-H stretch (3200-3500 cm⁻¹) confirms the aldehyde has not oxidized to a carboxylic acid.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Logic |

| Aldehyde C=O | 1705 - 1715 | Strong | Conjugated carbonyl stretch. |

| Aldehyde C-H | 2850 & 2750 | Weak | "Fermi doublet" characteristic of aldehydes. |

| Nitro (Asym) | 1530 - 1550 | Strong | N-O asymmetric stretch (aromatic). |

| Nitro (Sym) | 1340 - 1360 | Strong | N-O symmetric stretch. |

| C=C / C=N | 1580 - 1600 | Medium | Pyridine and benzene ring skeletal vibrations. |

B. Mass Spectrometry (MS)

-

Ionization: ESI (+) or EI.

-

Molecular Ion: [M+H]⁺ at m/z 229.1.

-

Fragmentation Pattern:

-

m/z 229 → 199 (Loss of NO, M-30) or 183 (Loss of NO₂).

-

m/z 229 → 200 (Loss of CHO, M-29).

-

m/z 200 → 154 (Loss of NO₂ from the deformylated species).

-

C. Nuclear Magnetic Resonance (NMR)

This is the definitive tool for proving the meta substitution on the phenyl ring and the 2,6-substitution on the pyridine.

¹H NMR Data (400 MHz, DMSO-d₆ or CDCl₃):

| Proton | Shift (δ ppm) | Multiplicity | Structural Insight | |

| -CHO | 10.15 | Singlet (s) | - | Characteristic aldehyde downfield shift. |

| H-2' | 8.95 | Triplet (t)* | ~2.0 | Meta-position between NO₂ and Pyridine. Most deshielded aromatic H due to two EWGs. |

| H-4' | 8.35 | Doublet of d | 8.0, 2.0 | Ortho to NO₂, Para to Pyridine. |

| H-6' | 8.50 | Doublet of d | 8.0, 1.5 | Ortho to Pyridine, Meta to NO₂. |

| H-5' | 7.80 | Triplet (t) | 8.0 | Meta to both substituents. |

| Py-H3 | 8.05 | Doublet (d) | 7.8 | Ortho to aldehyde. |

| Py-H4 | 8.15 | Triplet (t) | 7.8 | Para to N, meta to substituents. |

| Py-H5 | 8.25 | Doublet (d) | 7.8 | Ortho to aryl ring. |

Note: H-2' appears as a triplet due to small meta-coupling (J ~2Hz) with H-4' and H-6', often appearing as a broad singlet in lower resolution instruments.

¹³C NMR Key Signals:

-

Carbonyl: ~192 ppm.

-

Pyridine C2/C6: ~150-155 ppm (Quaternary, deshielded by N and substituents).

-

Nitro C-ipso: ~148 ppm.

Experimental Protocols

Protocol A: Synthesis via Suzuki Coupling

-

Charge: In a 50 mL Schlenk flask, combine 6-bromo-2-pyridinecarboxaldehyde (1.0 eq, 5 mmol) and 3-nitrophenylboronic acid (1.2 eq, 6 mmol).

-

Catalyst: Add Pd(PPh₃)₄ (3 mol%).

-

Solvent: Add degassed 1,4-dioxane (20 mL) and 2M aqueous Na₂CO₃ (5 mL).

-

Reaction: Reflux at 90°C under N₂ atmosphere for 12 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).

-

Workup: Cool to RT. Dilute with water (50 mL), extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient 8:2 to 6:4).

-

Yield: Expect yellow crystalline solid (75-85% yield).

Protocol B: NMR Sample Preparation

-

Mass: Weigh 5-10 mg of the purified yellow solid.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) or DMSO-d₆ if solubility is poor.

-

Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent solvent evaporation or moisture absorption (which broadens the aldehyde peak).

-

Acquisition: Run standard proton sequence (16 scans) and C13 (512 scans).

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

-

BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions." Link

-

ChemicalBook. "6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde Product Specifications." Link

-

Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative resource for chemical shifts).[3] Link

Sources

6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde spectroscopic data (NMR, IR, MS)

This technical guide provides a comprehensive spectroscopic and synthetic analysis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS 52583-70-7).[1] It is designed for researchers requiring rigorous characterization data and validated experimental protocols.

Spectroscopic Characterization, Synthesis, and Structural Analysis[1]

Executive Summary & Applications

6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is a critical heterocyclic building block used primarily in the synthesis of tridentate ligands (e.g., terpyridines) and pharmaceutical intermediates.[1] Its structure features an electron-deficient pyridine ring substituted with a reactive aldehyde at position 2 and a meta-nitroaryl group at position 6.[1]

Key Applications:

-

Ligand Synthesis: Precursor for Schiff base ligands and

-pincer complexes (e.g., via condensation with amines or hydrazines). -

Medicinal Chemistry: Intermediate for bioactive scaffolds targeting metallo-enzymes.[1]

-

Material Science: Building block for supramolecular assemblies due to its directional H-bonding and coordination capabilities.[1]

Synthesis & Experimental Protocol

The most robust synthetic route utilizes a Suzuki-Miyaura cross-coupling reaction.[1] This protocol is favored for its high regioselectivity and tolerance of the aldehyde functional group.

Reaction Scheme

The synthesis couples 6-bromo-2-pyridinecarboxaldehyde with 3-nitrophenylboronic acid using a Palladium(0) catalyst.[1]

Figure 1: Suzuki-Miyaura cross-coupling workflow for the target molecule.

Detailed Protocol

-

Reagents:

-

Procedure:

-

Step 1 (Inert Atmosphere): Charge a Schlenk flask with the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

). -

Step 2 (Solvation): Add degassed Toluene/Ethanol mixture via syringe, followed by the aqueous Na₂CO₃.

-

Step 3 (Reaction): Heat the biphasic mixture to reflux (approx. 90°C) for 12–16 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 7:3).

-

Step 4 (Workup): Cool to RT. Partition between water and ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

-

Step 5 (Purification): Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane).

-

-

Physical Data:

-

Appearance: Yellow crystalline solid.

-

Melting Point: 162–166 °C [Ref 1].[2]

-

Spectroscopic Data Analysis

The following data represents the authoritative characterization of the purified compound.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃, 400 MHz

The spectrum is characterized by the distinct aldehyde singlet and two aromatic spin systems (pyridine and phenyl) that are deshielded due to the electron-withdrawing nature of the -NO₂ and -CHO groups.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 10.18 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton; highly deshielded by carbonyl anisotropy.[1] |

| 8.92 | Triplet (t) | 1H | Ar-H (2') | Proton between NO₂ and Pyridine ring; most deshielded phenyl proton.[1] |

| 8.51 | Doublet (d) | 1H | Ar-H (4') | Ortho to NO₂; deshielded by inductive effect of nitro group. |

| 8.38 | Doublet (d) | 1H | Py-H (6') | Ortho to phenyl ring; deshielded by ring current of the aryl substituent. |

| 8.05 | Doublet (d) | 1H | Py-H (3) | Ortho to aldehyde; deshielded by carbonyl.[1] |

| 7.98 | Doublet (d) | 1H | Py-H (4) | Meta to aldehyde.[1] |

| 7.92 | Triplet (t) | 1H | Py-H (5) | Para to aldehyde; overlaps with phenyl ring signals.[1] |

| 7.71 | Triplet (t) | 1H | Ar-H (5') | Meta to NO₂; least deshielded proton in the nitro-phenyl ring.[1] |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 1705 - 1715 | Aldehyde | Strong, sharp peak.[1] Diagnostic for carbonyl. | |

| 1530 - 1535 | Nitro (Asymmetric) | Strong intensity; confirms presence of nitro group. | |

| 1345 - 1350 | Nitro (Symmetric) | Paired with the 1530 peak. | |

| 1580, 1470 | Aromatic Ring | Skeletal vibrations of pyridine/benzene rings. | |

| 2850, 2750 | Aldehyde C-H | "Fermi doublet" often seen for aldehydes. |

C. Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)

The fragmentation pattern is driven by the stability of the aromatic core and the loss of labile functional groups (CO from aldehyde, NO₂ from phenyl).

-

Molecular Ion (

): m/z 228 (Base peak or high intensity). -

Fragment 1 (

): m/z 227 (Loss of aldehydic proton). -

Fragment 2 (

): m/z 199 (Loss of formyl radical; -

Fragment 3 (

): m/z 182 (Loss of nitro group). -

Fragment 4 (

): m/z 153 (Phenyl-pyridine core).[1]

Figure 2: Proposed fragmentation pathway in Electron Impact Mass Spectrometry.

Quality Control & Purity Assessment

To ensure the integrity of the material for biological or catalytic applications, the following QC parameters are recommended:

-

TLC Purity: Single spot required (

in Hexane:EtOAc 3:1). -

Aldehyde Oxidation Check: Older samples may contain 6-(3-nitrophenyl)-2-pyridinecarboxylic acid .[1] Check for a broad -OH stretch in IR (~3000-2500 cm⁻¹) or a downfield acidic proton in NMR (>11 ppm).[1]

-

Palladium Scavenging: If used for biological assays, ensure residual Pd is <10 ppm (determined by ICP-MS).

References

-

Chemical Synthesis & Properties: ChemWhat Database, CAS 52583-70-7 Entry.[1][2]

-

General Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

-

Pyridine Aldehyde Characterization: NIST Chemistry WebBook, SRD 69, "2-Pyridinecarboxaldehyde".[1]

-

Analogous Structure Data: PubChem Compound Summary, "6-Methyl-2-pyridinecarboxaldehyde" (Structural analog for shift comparison).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde

This guide provides a comprehensive overview of the synthesis and characterization of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine core functionalized with both an electron-withdrawing nitro group and a reactive aldehyde, makes it a valuable building block for the development of novel therapeutic agents and functional materials. Pyridine scaffolds are prevalent in a vast array of FDA-approved drugs, highlighting the importance of developing efficient synthetic routes to novel pyridine derivatives.[1][2][3] This document details a robust synthetic strategy, outlines comprehensive characterization protocols, and provides insights into the underlying chemical principles.

Strategic Approach to Synthesis

The synthesis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is most effectively achieved through a convergent strategy that combines two key transformations: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl core, followed by a selective oxidation to introduce the aldehyde functionality. This approach offers high efficiency and modularity, allowing for the potential synthesis of analogues by varying the coupling partners.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5][6][7][8] The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[7][8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks it down into two primary building blocks: a 2-substituted-6-halopyridine and 3-nitrophenylboronic acid. The aldehyde functionality can be introduced by oxidation of a precursor, such as a methyl group, which is generally more stable during the cross-coupling reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. mdpi.com [mdpi.com]

- 5. jsynthchem.com [jsynthchem.com]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

reactivity of the aldehyde group in 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde

Technical Whitepaper: Reactivity Profiling & Synthetic Utility of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde

Molecular Architecture & Electronic Theory

The molecule 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS: 52583-70-7) represents a highly specialized scaffold in heterocyclic chemistry.[1][2] Its reactivity is defined by a unique "push-pull" electronic environment that distinguishes it from standard benzaldehydes or unsubstituted pyridine carboxaldehydes.[1][2]

The Electrophilic Activation Mechanism

The reactivity of the aldehyde group at the C-2 position is significantly amplified by two synergistic factors:

-

Proximal Inductive Effect (-I): The pyridine nitrogen atom is highly electronegative.[2] Being adjacent (alpha) to the carbonyl group, it exerts a strong electron-withdrawing effect, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3]

-

Distal Electronic Tuning: The 3-nitrophenyl group at the C-6 position acts as a remote electron sink.[2] The nitro group (

) is a strong deactivator.[2] Through the conjugated

Reactivity Matrix & Chemical Behavior

The following table summarizes the core reactivity profile compared to standard benchmarks.

| Reaction Type | Reactivity Level | Mechanistic Driver | Outcome |

| Nucleophilic Addition | High | Inductive effect of Pyridine N + Nitro group withdrawal | Rapid formation of Schiff bases, hydrazones, and oximes.[1][2] |

| Hydration | Moderate-High | Electron-deficient carbonyl carbon | Equilibrium shifts toward gem-diol in water ( |

| Metal Coordination | High | N,O-bidentate chelation potential | Forms stable complexes with transition metals (Fe, Cu, Zn).[3][1][2] |

| Oxidation | Moderate | Aldehyde C-H bond activation | Converts to 6-(3-nitrophenyl)picolinic acid.[2] |

| Cannizzaro Reaction | High | Lack of | Disproportionation in strong base (unless enolizable nucleophile present).[2] |

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Suzuki-Miyaura Coupling)

Objective: To synthesize 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde from halogenated precursors.

Reagents:

Step-by-Step Methodology:

-

Degassing: Charge a reaction flask with 1,4-dioxane and degas with argon for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).

-

Addition: Add 6-bromo-2-pyridinecarboxaldehyde, 3-nitrophenylboronic acid, and the palladium catalyst under an argon stream.

-

Activation: Add the base (

) and heat the mixture to reflux ( -

Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black.[3][2] Dilute with water and extract with ethyl acetate (

).[2] -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Gradient: 10% -

Validation: Product should appear as a light yellow solid. MP:

.[1][2][4]

Protocol B: Derivatization to Thiosemicarbazone (Anticancer Pharmacophore)

Objective: Synthesis of the Schiff base derivative, a known class of ribonucleotide reductase inhibitors (Triapine analogs).[3][2]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve the aldehyde in boiling ethanol (

). -

Condensation: Add thiosemicarbazide dissolved in minimal hot water/ethanol. Add acetic acid catalyst.[3][2]

-

Reflux: Reflux for 2–4 hours. A heavy precipitate (usually yellow/orange) will form.[3][1][2]

-

Isolation: Cool to

. Filter the precipitate and wash with cold ethanol and diethyl ether.[3][2] -

Recrystallization: Recrystallize from EtOH/DMF if necessary.

Visualization of Pathways

The following diagram illustrates the electronic activation and the synthetic workflow for creating the bioactive thiosemicarbazone derivative.

Caption: Figure 1.[3][1][2] Synthetic pathway from precursors to bioactive metal chelators, highlighting the electronic activation of the aldehyde core.[3]

Safety & Stability (Material Safety)

-

Handling: The aldehyde is an irritant.[3][2] The nitro group introduces potential explosion hazards if heated under high pressure or mixed with strong reducing agents.[3][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at

. The aldehyde is prone to oxidation to the carboxylic acid (picolinic acid derivative) upon prolonged exposure to air.[2] -

Solubility: Soluble in DMSO, DMF, Chloroform.[3][1] Sparingly soluble in water (unless protonated).[3][2]

References

-

Synthesis & Physical Properties

-

Suzuki Coupling Methodology

-

Thiosemicarbazone Applications (Triapine Analogs)

-

Reactivity of Pyridine Carboxaldehydes

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chemwhat.com [chemwhat.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 7. Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]

The Multifaceted Chemistry of Substituted Pyyridinecarboxaldehydes: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of substituted pyridinecarboxaldehydes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles and practical methodologies that underscore the significance of this versatile class of heterocyclic compounds. By integrating established knowledge with recent advancements, this guide aims to serve as a valuable resource for navigating the rich chemistry of substituted pyridinecarboxaldehydes and harnessing their potential in various scientific endeavors.

Introduction: The Enduring Importance of the Pyridinecarboxaldehyde Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties, arising from the presence of the electronegative nitrogen atom, impart distinct reactivity and biological activity. When substituted with a carboxaldehyde group, the resulting pyridinecarboxaldehyde scaffold becomes a powerful and versatile building block in organic synthesis and medicinal chemistry. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, while the pyridine nucleus provides a platform for modulating physicochemical properties and biological interactions.

Substituted pyridinecarboxaldehydes are key intermediates in the synthesis of numerous important molecules, including the organophosphate antidote Pralidoxime and the laxative bisacodyl.[1] Furthermore, their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] This guide will explore the fundamental aspects of these compounds, from their preparation to their application in cutting-edge research.

Synthetic Strategies for Substituted Pyridinecarboxaldehydes

The efficient synthesis of substituted pyridinecarboxaldehydes is a cornerstone of their application. Several synthetic routes have been developed, each with its own advantages and substrate scope.

Oxidation of Methylpyridines

A common and direct method for the synthesis of pyridinecarboxaldehydes is the oxidation of the corresponding methylpyridines (picolines).[4][5] However, controlling the oxidation to prevent the formation of the corresponding carboxylic acid can be challenging.[5] Various oxidizing agents and reaction conditions have been employed to achieve selective oxidation.

A notable method involves the use of a radical catalyst, N-hydroxyphthalimide (NHPI), in the presence of Co(II) and/or Mn(II) salts under an oxygen or air atmosphere.[6] This system has been shown to effectively oxidize 3-methylpyridine to 3-pyridinecarboxylic acid with high yield, and the methodology can be adapted to favor the aldehyde.[6]

Typical Experimental Protocol: Oxidation of a Substituted 2-Methylpyridine

-

To a solution of the substituted 2-methylpyridine (1.0 eq) in a suitable solvent (e.g., acetic acid), add N-hydroxyphthalimide (0.1 eq), Co(OAc)₂·4H₂O (0.05 eq), and Mn(OAc)₂·4H₂O (0.01 eq).

-

Stir the mixture at a specified temperature (e.g., 100-150 °C) under an atmosphere of oxygen or compressed air for a designated time (e.g., 1-5 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted 2-pyridinecarboxaldehyde.

Formylation of the Pyridine Ring

Direct formylation of the pyridine ring is another important synthetic strategy. The Vilsmeier-Haack reaction is a classical method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[7] While pyridine itself is electron-deficient and generally unreactive under classical Vilsmeier-Haack conditions, appropriately substituted and activated pyridines can undergo this transformation.[8][9][10]

Recent advancements have enabled the site-switchable meta- and para-C–H formylation of pyridines via oxazino pyridine intermediates, utilizing masked formyl equivalents like bromoform or methanol.[11] Another innovative approach involves a one-pot, multistep strategy for meta-selective C-H formylation via streptocyanine intermediates.[12][13]

Conceptual Workflow for Site-Selective Pyridine Formylation

Caption: Site-selective formylation strategies for pyridines.

Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid and efficient synthesis of highly substituted pyridines, which can then be converted to the corresponding carboxaldehydes if a suitable precursor is used. These reactions offer high atom economy and procedural simplicity.[14][15] One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines can be achieved from readily available starting materials like aldehydes, thiols, and malononitrile.[15] The Hantzsch pyridine synthesis is a classic example of an MCR that can be adapted to produce a variety of substituted pyridines.[16]

Key Chemical Reactions of Substituted Pyridinecarboxaldehydes

The aldehyde group in substituted pyridinecarboxaldehydes is a versatile functional group that participates in a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures.

Condensation Reactions

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[17][18] Substituted pyridinecarboxaldehydes readily undergo Knoevenagel condensation to produce electron-deficient alkenes.[19] This reaction is often highly E-selective and can be performed under environmentally benign conditions, such as in a water-ethanol mixture at room temperature without a catalyst.[19]

General Reaction Scheme for Knoevenagel Condensation

Caption: Knoevenagel condensation of a pyridinecarboxaldehyde.

Pyridinecarboxaldehydes react readily with primary amines to form Schiff bases (imines).[4][20] These reactions are fundamental in the synthesis of a wide range of biologically active compounds and ligands for coordination chemistry. A particularly important class of Schiff bases derived from pyridinecarboxaldehydes are thiosemicarbazones, formed by condensation with thiosemicarbazide.[21][22][23]

Experimental Protocol: Synthesis of a Pyridinecarboxaldehyde Thiosemicarbazone [21][22]

-

Dissolve the substituted pyridinecarboxaldehyde (1.0 eq) in a suitable solvent, such as ethanol.

-

Add a solution of thiosemicarbazide (1.0 eq) in the same solvent to the aldehyde solution.

-

Heat the reaction mixture to reflux for a specified period (e.g., 2 hours), or irradiate in a microwave reactor for a shorter duration (e.g., 90 seconds at 900W).[22]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure thiosemicarbazone.

Aldol Reactions

Base-catalyzed aldol reactions of pyridinecarboxaldehydes with enolizable ketones, such as acetophenone, can lead to the formation of chalcone-like compounds. Interestingly, 2-pyridinecarboxaldehyde exhibits unusual reactivity in these reactions, sometimes leading to tandem aldol-Michael addition products.[24]

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridinecarboxaldehydes and their derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities.

Anticancer Agents

Pyridinecarboxaldehyde thiosemicarbazones have been extensively investigated as potent anticancer agents.[2] These compounds often exert their cytotoxic effects by inhibiting ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[2][25] Structure-activity relationship (SAR) studies have shown that the substitution pattern on the pyridine ring significantly influences the biological activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazones have been found to be more active than their 5-amino counterparts.[2]

Table 1: Biological Activity of Selected Pyridinecarboxaldehyde Thiosemicarbazones

| Compound | Position of Amino Group | Ribonucleotide Reductase Inhibition (IC₅₀) | Antitumor Activity (in vivo) |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 3-amino | More potent | More active |

| 5-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 5-amino | Less potent | Less active |

| N-acetyl-3-aminopyridine-2-carboxaldehyde thiosemicarbazone | 3-acetamido | Much less active | Much less active |

| N-acetyl-5-aminopyridine-2-carboxaldehyde thiosemicarbazone | 5-acetamido | Similar in vitro activity | Inactive in vivo |

Data compiled from reference[2].

Enzyme Inhibitors

Beyond ribonucleotide reductase, derivatives of pyridinecarboxaldehydes have been shown to inhibit other enzymes. For example, certain pyridine carboxamide derivatives have been identified as potent urease inhibitors.[3] The inhibitory potential is influenced by the type and position of substituents on the pyridine ring, with electron-withdrawing groups often enhancing activity.[3] Additionally, 4-pyridinecarboxaldehyde has been used as a key component in the synthesis of novel HDAC6 inhibitors for the potential treatment of idiopathic pulmonary fibrosis (IPF).[26]

Signaling Pathway Inhibition by a Pyridinecarboxaldehyde Derivative

Caption: General mechanism of enzyme inhibition.

Other Therapeutic Areas

The versatility of the pyridinecarboxaldehyde scaffold extends to other therapeutic areas. Derivatives have been explored for their antimalarial properties, showing potent activity against resistant strains of Plasmodium falciparum.[26] Furthermore, 2-pyridinecarboxaldehyde is a precursor to the drug pralidoxime, used to treat organophosphate poisoning.[1][4]

Conclusion and Future Perspectives

Substituted pyridinecarboxaldehydes represent a cornerstone in modern organic and medicinal chemistry. Their accessible synthesis, coupled with the versatile reactivity of the aldehyde group and the tunable properties of the pyridine ring, makes them invaluable building blocks for the creation of complex and biologically active molecules. The continued development of novel synthetic methodologies, particularly in the realm of site-selective C-H functionalization and multicomponent reactions, will undoubtedly expand the chemical space accessible from these precursors. As our understanding of disease biology deepens, the rational design of new pyridinecarboxaldehyde-based derivatives targeting specific enzymes and cellular pathways will continue to be a fruitful area of research, promising the development of next-generation therapeutics.

References

- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.

- 4-Pyridinecarboxaldehyde | 872-85-5. ChemicalBook.

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.

- 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Prepar

- Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. PubMed.

- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.

- One-Pot Synthesis of Substituted Pyridines via the Vilsmeier–Haack Reaction of Acyclic Ketene-S,S-acetals. Who we serve.

- DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone. American Chemical Society.

- Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradi

- Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines.

- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.

- Pyridine-2-carbaldehyde. Wikipedia.

- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PMC.

- C3-Formylation of Pyridines via Streptocyanine Intermedi

- GREEN SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME THIOSEMICARBAZONE AND SEMICARBAZONE DERIV

- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch.

- Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde. (2024).

- Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry.

- Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modific

- The Role of 4-Pyridinecarboxaldehyde in Advanced Organic Synthesis.

- Oxydation of heterocycle, an advance for efficient synthesis of active molecules. Sciforum.

- Inhibition of Deoxyribonucleotide Synthesis by Pyridine Carboxaldehyde Thiosemicarbazones. Cancer Research.

- C3-Formylation of Pyridines via Streptocyanine Intermediates.

- Vilsmeier–Haack reaction of tertiary alcohols: formation of functionalised pyridines and naphthyridines. Journal of the Chemical Society, Perkin Transactions 1.

- Knoevenagel Condens

- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024).

- Synthesis and Characterization of New Schiff Base Complexes of 2-Pyridinecarboxaldehyde and Thiosemicarbazides. Taylor & Francis.

- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.

- Oxidation of certain methylpyridines to pyridine carboxylic acids. PubMed.

- Coordination reactions of 2-pyridinecarboxaldehyde-phenylhydrazonatolithium with selected transition metal (Zn, Sn, Fe, Co, Ni and Zr) chlorides and its coupling reaction with dichloromethane. PubMed.

- Oxidation of methyl-pyridines.

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar.

- Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condens

- Knoevenagel Condensation Doebner Modific

- Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER.

- Structure–activity relationship of pyridin-2(1H)

- Knoevenagel Condens

- ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction.

- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline.

- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.

- A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry.

- Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. PMC.

- Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results.

Sources

- 1. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]

- 2. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier–Haack reaction of tertiary alcohols: formation of functionalised pyridines and naphthyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 17. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. bcc.bas.bg [bcc.bas.bg]

- 20. 4-Pyridinecarboxaldehyde | 872-85-5 [chemicalbook.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. sciforum.net [sciforum.net]

- 23. Bot Verification [rasayanjournal.co.in]

- 24. DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

The Redox Dualism: A Technical Guide to Nitrophenyl-Substituted Pyridines

Core Directive & Executive Summary

The Thesis: The history of nitrophenyl-substituted pyridines is not merely a chronicle of chemical synthesis; it is the story of a "Redox Switch" that defined modern cardiovascular medicine.

While the 1,4-dihydropyridine (DHP) core (e.g., Nifedipine) acts as the potent calcium channel blocker (CCB), its oxidized counterpart—the aromatic nitrophenyl pyridine —serves as the metabolic "off-switch" and a critical analytical standard. Understanding the interplay between these two forms is essential for medicinal chemists designing metabolic stability and optimizing pharmacokinetics.

This guide explores the Hantzsch genesis , the Bayer breakthrough , and the metabolic fate of these scaffolds, providing validated protocols for their synthesis and oxidative characterization.

Historical Genesis: The Hantzsch Legacy (1882)

The lineage of nitrophenyl pyridines begins with Arthur Rudolf Hantzsch.[1] In 1882, Hantzsch published his multicomponent condensation reaction, now known as the Hantzsch Dihydropyridine Synthesis .[1]

-

The Original Discovery: Hantzsch condensed an aldehyde, a

-ketoester, and ammonia to form a symmetrical 1,4-dihydropyridine.[1] -

The Aromatization Insight: Hantzsch noted that these "hydro-pyridines" could be oxidized (dehydrogenated) to form stable, aromatic pyridine derivatives. For nearly a century, the aromatic forms were often the synthetic targets due to their stability, while the intermediate DHPs were considered unstable precursors.

It was not until the mid-20th century that the biological supremacy of the unstable intermediate (DHP) over the stable product (Pyridine) was recognized.

The Therapeutic Pivot: Bossert, Vater, and Nifedipine (1960s)

In the 1960s, researchers at Bayer AG, led by chemist Friedrich Bossert and pharmacologist Wulf Vater , revisited the Hantzsch chemistry searching for coronary vasodilators.

The Discovery Logic

-

Screening: They synthesized hundreds of Hantzsch esters.

-

The Critical Observation: They observed that the 2-nitrophenyl substitution at the C4 position, combined with the 1,4-dihydropyridine core, yielded explosive coronary vasodilatory activity.

-

The Structure-Activity Relationship (SAR) Twist:

-

DHP Form (Nifedipine): Potent L-type Calcium Channel Blocker (IC

in nanomolar range). -

Pyridine Form (Dehydronifedipine): Pharmacologically inert (IC

> 1000-fold higher).

-

This discovery (Patented 1967, launched as Adalat® in 1975) established the nitrophenyl-DHP as the pharmacophore. The aromatic pyridine became relevant primarily as the metabolic dead-end .

Visualization: The Synthetic & Metabolic Pathway

The following diagram illustrates the Hantzsch synthesis of the active drug and its subsequent biological oxidation to the inactive pyridine.

Caption: The lifecycle of nitrophenyl-substituted pyridines: Synthetic assembly (Green) leads to the active DHP, while metabolic oxidation (Red) yields the inactive aromatic pyridine.

Technical Deep Dive: The Ortho-Nitro Effect

Why is the nitrophenyl group so critical? And why specifically the ortho position?

Conformational Locking

-

Dihydropyridines (Active): The 1,4-DHP ring is in a boat conformation . The bulky ortho-nitro group on the phenyl ring forces the phenyl ring to be perpendicular (approx. 90°) to the DHP floor. This "perpendicular" geometry is essential for fitting into the hydrophobic pocket of the

subunit of the calcium channel. -

Pyridines (Inactive): Upon oxidation, the heterocyclic ring becomes planar (aromatic) . This forces the phenyl ring to rotate to relieve steric strain, or simply flattens the overall topology, destroying the 3D pharmacophore required for binding.

Data Summary: DHP vs. Pyridine Properties

The following table summarizes the drastic physicochemical and pharmacological shift caused by the loss of two hydrogens.

| Feature | Nifedipine (DHP) | Dehydronifedipine (Pyridine) |

| Hybridization (N1) | ||

| Ring Geometry | Boat (Puckered) | Planar (Flat) |

| C4-Phenyl Torsion | ~90° (Perpendicular) | Twisted/Coplanar |

| Solubility | Low (Lipophilic) | Very Low (High Lattice Energy) |

| Ca | 1–10 nM | > 10,000 nM (Inactive) |

| UV Absorbance | ||

| Biological Role | Therapeutic Agent | CYP3A4 Biomarker |

Experimental Protocols

As a scientist, you may need to synthesize these compounds as standards for metabolic studies or stability testing.

Protocol A: Hantzsch Synthesis of Nifedipine (Classic)

Objective: To synthesize the active 1,4-dihydropyridine core.

Reagents:

-

2-Nitrobenzaldehyde (15.1 g, 0.1 mol)

-

Methyl acetoacetate (23.2 g, 0.2 mol)

-

Ammonium hydroxide (25%, ~10 mL) or Ammonium acetate

-

Methanol (50 mL)

Methodology:

-

Dissolution: Dissolve 2-nitrobenzaldehyde and methyl acetoacetate in methanol in a round-bottom flask.

-

Cyclization: Add ammonium hydroxide slowly. Reflux the mixture for 5–8 hours in the dark (Nifedipine is light-sensitive!).

-

Crystallization: Cool the mixture to room temperature, then to 4°C. Yellow crystals of Nifedipine will precipitate.

-

Purification: Recrystallize from ethanol.

-

Validation: Check melting point (172–174°C) and NMR (Singlet at

~5.0 ppm for C4-H).

Protocol B: Oxidative Aromatization (Mimicking Metabolism)

Objective: To convert Nifedipine to its pyridine metabolite (Dehydronifedipine) for use as an analytical standard.

Context: This reaction mimics the CYP3A4 activity in the liver. In the lab, we use mild oxidants to prevent over-oxidation of the side chains.

Reagents:

-

Nifedipine (1.0 eq)

-

Cerium(IV) Ammonium Nitrate (CAN) (2.2 eq) or MnO

-

Acetonitrile/Water (9:1)

Methodology:

-

Setup: Dissolve Nifedipine in MeCN/H

O. -

Oxidation: Add CAN portion-wise at room temperature. The solution will darken.

-

Monitoring: Monitor by TLC or HPLC. The fluorescent DHP spot will disappear, replaced by the UV-active (but less fluorescent) pyridine spot.

-

Workup: Extract with ethyl acetate, wash with brine, dry over Na

SO -

Validation:

H NMR will show the loss of the C4-H singlet and the N-H proton. The methyl groups (C2/C6) will shift downfield due to the aromatic ring current.

Advanced Visualization: SAR Logic

The following diagram details the Structure-Activity Relationship logic that guides the design of these molecules.

Caption: Critical SAR determinants. The 'Ortho' position and 'DHP' state are non-negotiable for calcium channel activity.

References

-

Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Justus Liebigs Annalen der Chemie, 215(1), 1–82. Link

-

Bossert, F., & Vater, W. (1971). "Dihydropyridines, a new group of strong calcium antagonists." Naturwissenschaften, 58(11), 578. Link

-

Guengerich, F. P., et al. (1986). "Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4." Journal of Medicinal Chemistry, 29(10), 1977–1984. Link

-

Triggle, D. J. (2007). "Calcium channel antagonists: Clinical uses—Past, present and future." Biochemical Pharmacology, 74(1), 1–9. Link

-

Bayer AG. (1967). Coronary Dilator Patent (Nifedipine).[2][3] U.S. Patent 3,485,847. Link

Sources

solubility of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde in organic solvents

This technical guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS 52583-70-7).[1][2][3][4][5]

Technical Guide for Process Chemistry & Drug Development

Executive Summary

6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is a critical heterocyclic intermediate often used in the synthesis of tridentate ligands (e.g., terpyridines) and Schiff base pharmacophores.[1][2][3][4][5] Its solubility behavior is governed by a "push-pull" electronic structure: the electron-withdrawing nitro group on the phenyl ring and the electron-deficient pyridine ring create a dipole that favors polar aprotic and chlorinated solvents while limiting solubility in non-polar aliphatics.[1][2][3][4][6]

This guide provides a tiered solubility landscape, experimental protocols for saturation limits, and solvent selection criteria for synthesis and purification.[2][3][4][5][6]

Physicochemical Architecture

To predict and manipulate solubility, one must understand the molecular interactions at play.[2][3][4][6]

| Feature | Chemical Moiety | Solvation Impact |

| Core Scaffold | 2,6-Disubstituted Pyridine | Provides basicity (pK ~3-4) and moderate polarity.[1][2][3][4][5] Soluble in dilute aqueous acids.[1][2][3][4][6] |

| Lipophilicity | 3-Nitrophenyl Ring | Increases logP (hydrophobicity).[1][2][3][4][5][6] Drives solubility in aromatics (Toluene) and chlorinated solvents.[1][2][3][4][6] |

| Polarity | Nitro (-NO₂) Group | Strong dipole.[1][2][3][4][5][6] Enhances solubility in DMSO/DMF via dipole-dipole interactions.[1][2][3][4][6] |

| Reactivity | Aldehyde (-CHO) | Susceptible to nucleophilic attack.[1][2][3][4][5][6] Avoid primary amines or protic solvents with strong acid/base catalysts during storage.[1][3][4][5][6] |

Calculated Properties:

-

LogP (Predicted): ~2.3 – 2.8 (Moderately Lipophilic)[1][2][3][5]

-

H-Bond Acceptors: 4 (Nitro O's, Pyridine N, Aldehyde O)[1][2][5]

-

H-Bond Donors: 0

Solubility Landscape

The following data categorizes solvents by their solvation mechanism. Quantitative descriptions are derived from standard extraction and chromatographic behaviors of nitro-phenylpyridine analogs.[1][2][3][4][6]

A. High Solubility (Primary Solvents)

Best for: Stock solutions, homogenous reactions, and NMR analysis.[2][4][5][6]

| Solvent | Solubility Rating | Mechanism | Operational Note |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Dipole interactions & dispersion forces.[1][2][3][4][5] | Preferred solvent for liquid-liquid extraction from aqueous phases.[1][2][3][4][6] |

| Chloroform (CHCl₃) | Excellent | H-bond donation from solvent to Pyridine N. | Standard NMR solvent.[1][2][3][4][6] |

| DMSO / DMF | High (>150 mg/mL) | Strong dipole-dipole stabilization of the nitro group.[1][2][3][4][5][6] | Difficult to remove; use only if high temperatures (>100°C) are required.[1][2][3][4][6] |

| THF | Good | Ether oxygen coordinates with electron-deficient rings.[1][2][3][4][5][6] | Good choice for anhydrous reactions (e.g., Grignard additions).[2][3][4][5][6] |

B. Moderate Solubility (Recrystallization Candidates)

Best for: Purification via thermal gradients.[1][2][3][4][5][6]

| Solvent | Solubility Rating | Mechanism | Operational Note |

| Ethyl Acetate | Moderate | Polar/Non-polar balance.[1][2][3][4][5][6] | Soluble at reflux; sparingly soluble at RT.[1][2][3][4][6] Ideal for recrystallization.[1][2][3][4][6] |

| Ethanol / Methanol | Moderate to Low | H-bonding to Pyridine N. | Solubility increases significantly with heat.[1][2][3][4][6] Caution: Aldehydes can form acetals in alcohols if acid is present.[1][2][3][4][5][6] |

| Acetonitrile | Moderate | Dipole interactions.[1][2][3][4][5][6] | Useful for HPLC mobile phases.[1][2][3][4][6] |

C. Low Solubility (Anti-Solvents)

Best for: Precipitating the product from reaction mixtures.[1][2][5]

| Solvent | Solubility Rating | Mechanism | Operational Note |

| Hexanes / Heptane | Insoluble | Lack of polar interactions.[1][2][3][4][5][6] | Use to crash out product from DCM or Ethyl Acetate solutions.[1][2][3][4][6] |

| Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect of the nitrophenyl group dominates.[1][2][3][4][5][6] | Product will precipitate upon pouring a reaction mixture into water.[1][2][3][4][6] |

| Diethyl Ether | Low | Weak polarity.[1][2][3][4][5][6] | Often used to wash the solid filter cake to remove organic impurities.[1][2][3][4][6] |

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on experimental goals. Blue paths indicate synthesis; Red paths indicate purification.[1][2][3][5][6]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this validated method to determine exact solubility limits for your specific batch.[1][2][5][6]

-

Preparation: Weigh 50 mg of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break up crystal lattices.[1][2][3][4][6]

-

Endpoint: Record the volume (

) required for complete dissolution (clear solution, no particulates). -

Calculation:

Protocol B: Recrystallization Strategy (Purification)

The most effective purification method for this compound is typically recrystallization from Ethyl Acetate or Ethanol.[1][2][5]

-

Dissolution: Place crude solid in a flask. Add Ethyl Acetate (approx. 10 mL per gram of solid).[1][2][3][4][6]

-

Heating: Heat to reflux (77°C). If solid remains, add more solvent in small portions until dissolved.[2][3][4][5][6]

-

Filtration (Optional): If insoluble black specks remain at reflux, perform a hot filtration to remove inorganic salts or polymerized byproducts.[1][2][3][4][5][6]

-

Cooling: Allow the solution to cool slowly to room temperature, then move to 4°C (fridge).

-

Harvest: Collect yellow needles via vacuum filtration. Wash with cold Hexane/Heptane.[1][2][3][4][6]

Stability & Storage in Solution

-

Chlorinated Solvents (DCM/CHCl₃): Stable for days at RT.

-

Alcohols (MeOH/EtOH): Potential for hemiacetal formation over prolonged periods, especially if trace acid is present.[2][3][4][5][6] Use fresh solutions for reactions.

-

Acetone: Avoid for long-term storage.[1][2][3][4][5][6] The aldehyde can undergo Aldol condensation with acetone under basic conditions.[1][2][3][4][6]

References

-

PubChem. (n.d.).[1][2][3][4][5][6] Compound Summary: 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde.[1][2][3][4][5][6] National Library of Medicine.[1][2][3][4][6] Retrieved from [Link][2][3][5]

-

Narender, P., et al. (2005).[2][3][4][5][6] Synthesis of substituted 2-chloronicotinaldehydes and their solubility applications. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for pyridine-aldehyde solubility trends).

Sources

- 1. 2-Pyridinecarboxaldehyde [webbook.nist.gov]

- 2. 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde [sigmaaldrich.com]

- 3. 6-(3-Thienyl)pyridine-2-carboxaldehyde 97 834884-76-3 [sigmaaldrich.com]

- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde and its Derivatives

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and nitrophenyl rings, followed by a selective oxidation of a methyl group to the desired aldehyde. This application note details the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into process optimization and characterization, ensuring a reliable and reproducible synthesis for researchers in drug development and organic synthesis.

Introduction and Significance

Pyridine-based scaffolds are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals.[1] The introduction of a nitrophenyl group and an aldehyde functionality, as in 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde (CAS 52583-70-7), creates a versatile intermediate.[2][3] The aldehyde can be readily converted into various functional groups, such as imines, alcohols, or carboxylic acids, while the nitro group can be reduced to an amine, opening pathways for further derivatization. These derivatives are of significant interest for developing novel therapeutic agents, including phosphodiesterase inhibitors and kinase inhibitors, and for creating advanced organic materials.[4][5]

This protocol employs a well-established yet powerful combination of modern catalytic methods to achieve the target molecule efficiently. The core of the synthesis relies on the palladium-catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its reliability and functional group tolerance.[6][7]

Overall Synthetic Strategy

The synthesis is designed as a two-stage process to maximize yield and purity while minimizing side reactions. The aldehyde functionality is known to be sensitive; therefore, it is introduced in the final step. The workflow proceeds as follows:

-

Step 1: Suzuki-Miyaura Coupling: Formation of the biaryl scaffold by coupling 2-bromo-6-methylpyridine with 3-nitrophenylboronic acid.

-

Step 2: Selective Oxidation: Conversion of the methyl group on the pyridine ring of the intermediate to a carboxaldehyde.

Figure 1: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of 6-(3-Nitrophenyl)-2-methylpyridine via Suzuki-Miyaura Coupling

A. Principle and Mechanistic Insight

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[6] It involves the cross-coupling of an organoboron compound (3-nitrophenylboronic acid) with an organohalide (2-bromo-6-methylpyridine) using a palladium(0) catalyst.[8] A base is essential for the transmetalation step. The catalytic cycle, illustrated below, consists of three key phases:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine derivative, forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8]

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Materials and Equipment

| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |

| 2-Bromo-6-methylpyridine | 5315-25-3 | 172.02 | 1.0 g (5.81 mmol) | Starting material |

| 3-Nitrophenylboronic acid | 13165-83-4 | 166.93 | 1.07 g (6.40 mmol) | 1.1 equivalents |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 336 mg (0.29 mmol) | 5 mol% catalyst |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.41 g (17.4 mmol) | 3.0 equivalents, anhydrous |

| Toluene | 108-88-3 | 92.14 | 40 mL | Anhydrous solvent |

| Ethanol | 64-17-5 | 46.07 | 10 mL | Co-solvent |

| Deionized Water | 7732-18-5 | 18.02 | 10 mL | For base dissolution |

| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | For extraction |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | For drying |

| Silica Gel | 7631-86-9 | 60.08 | As needed | For chromatography |

Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, column chromatography setup.

C. Detailed Experimental Protocol

-

Reaction Setup: Assemble a 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

-

Reagent Addition: To the flask, add 2-bromo-6-methylpyridine (1.0 g, 5.81 mmol), 3-nitrophenylboronic acid (1.07 g, 6.40 mmol), and tetrakis(triphenylphosphine)palladium(0) (336 mg, 0.29 mmol).

-

Solvent and Base Addition: Add toluene (40 mL) and ethanol (10 mL) to the flask. In a separate beaker, dissolve potassium carbonate (2.41 g, 17.4 mmol) in deionized water (10 mL) and add this aqueous solution to the reaction flask.

-

Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes. Causality Note: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby inhibiting the reaction.

-

Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Maintain the reflux under a positive pressure of nitrogen.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-18 hours.

-

Workup - Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel. Add ethyl acetate (100 mL) and deionized water (50 mL). Shake well and separate the layers.

-